molecular formula C19H9Cl2F3N2 B3038352 2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 860649-59-8

2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No.: B3038352
CAS No.: 860649-59-8
M. Wt: 393.2 g/mol
InChI Key: QCGYOHCJCWHHFL-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with chloro and trifluoromethyl groups

Properties

IUPAC Name

2-chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2F3N2/c20-14-6-4-11(5-7-14)15-9-17(26-18(21)16(15)10-25)12-2-1-3-13(8-12)19(22,23)24/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGYOHCJCWHHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . This is followed by the addition of p-toluenesulfonic acid in a polar solvent at temperatures up to the reflux temperature of the solvent used .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while oxidation and reduction can lead to changes in the functional groups present on the molecule.

Scientific Research Applications

2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which can include enzymes, receptors, and other proteins . The pathways involved often include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
Reactant of Route 2
2-Chloro-4-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]nicotinonitrile

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